molecular formula C17H20O6 B5781417 Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 6238-58-0

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5781417
CAS No.: 6238-58-0
M. Wt: 320.3 g/mol
InChI Key: CDTPFGSUQYTDAX-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, an ester group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Similar ester structure but with different substituents.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of a benzofuran ring.

Uniqueness

Propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its benzofuran ring, which imparts specific chemical properties and potential biological activities that are distinct from other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-5-20-15(18)9-21-12-6-7-14-13(8-12)16(11(4)23-14)17(19)22-10(2)3/h6-8,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTPFGSUQYTDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357588
Record name propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-58-0
Record name propan-2-yl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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